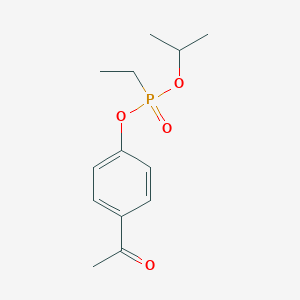
4-Acetylphenyl propan-2-yl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylphenyl propan-2-yl ethylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound has a unique structure that includes an acetyl group, a phenyl ring, and an ethylphosphonate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl propan-2-yl ethylphosphonate typically involves the reaction of 4-acetylphenyl isopropyl ketone with ethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl propan-2-yl ethylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The ethylphosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl propan-2-yl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl propan-2-yl ethylphosphonate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethylphosphonate group is particularly important in these interactions, as it can form strong bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl phenyl ethylphosphonate
- 4-Acetylphenyl cyclohexyl ethylphosphonate
- 4-Acetylphenyl isopropyl ethylphosphonate
Uniqueness
4-Acetylphenyl propan-2-yl ethylphosphonate is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
918660-70-5 |
|---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[4-[ethyl(propan-2-yloxy)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C13H19O4P/c1-5-18(15,16-10(2)3)17-13-8-6-12(7-9-13)11(4)14/h6-10H,5H2,1-4H3 |
InChI Key |
GWTXZNSVYOZTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC1=CC=C(C=C1)C(=O)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















